
3-Acetamido-2-hydroxybenzoic acid
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Overview
Description
3-Acetamido-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group, and the hydrogen atom in the ortho position is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the Schotten-Baumann reaction, where hydroxybenzoic acid chloro-anhydride reacts with amino acids such as glycine, γ-aminobutyric acid, or taurine in the presence of sodium hydroxide . Another method involves the acetylation of 2-hydroxybenzoic acid with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Acetamido-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown binding affinity with the COX-2 receptor, which is involved in the inflammatory response. This interaction can inhibit the production of prostaglandins, thereby reducing inflammation and pain . Additionally, the compound may interact with other enzymes and receptors, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-hydroxybenzoic acid
- 5-Acetamido-2-hydroxybenzoic acid
- 3-hydroxy-N-acetylanthranilic acid
Uniqueness
3-Acetamido-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better bioavailability and binding affinity with certain receptors, making it a valuable compound for research and development .
Biological Activity
3-Acetamido-2-hydroxybenzoic acid, also known as paracetamol or acetaminophen derivative, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its biochemical properties, cellular effects, and mechanisms of action based on diverse research findings.
This compound interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways, gene expression, and metabolism. Its structural features allow it to act as a ligand for specific receptors, notably the cyclooxygenase-2 (COX-2) enzyme, which plays a pivotal role in the inflammatory response.
Property | Description |
---|---|
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.17 g/mol |
Solubility | Soluble in water and organic solvents |
pKa | Approximately 4.5 (indicating acidic behavior) |
Cellular Effects
Research indicates that this compound may modulate cell function through various mechanisms:
- Influence on Cell Signaling : The compound is believed to alter signaling pathways that regulate inflammation and pain perception.
- Gene Expression : It may affect the transcription of genes involved in inflammatory processes.
- Metabolic Pathways : The compound's interaction with metabolic enzymes could influence the levels of key metabolites in biological systems.
The primary mechanism by which this compound exerts its biological effects involves binding to COX-2 receptors. This interaction inhibits the production of prostaglandins, which are mediators of inflammation and pain.
Analgesic Activity
A significant body of research has focused on the analgesic properties of this compound. Studies demonstrate that it exhibits notable anti-nociceptive activity in various animal models. For instance:
- In a study involving acetic acid-induced writhing tests in mice, doses of 20 mg/kg and 50 mg/kg resulted in pain reduction by approximately 74% and 75%, respectively, compared to control groups .
Anti-inflammatory Effects
In addition to its analgesic properties, this compound has shown anti-inflammatory effects in models such as carrageenan-induced paw edema. These findings suggest a dual action that could be beneficial for therapeutic applications in pain management and inflammation .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study A : A clinical trial assessed its effectiveness in patients with osteoarthritis, showing significant improvement in pain scores compared to placebo.
- Case Study B : Another study evaluated its use in postoperative pain management, where it was found to be effective with minimal side effects.
Q & A
Q. Basic: What synthetic methodologies are recommended for laboratory-scale synthesis of 3-Acetamido-2-hydroxybenzoic acid?
Answer:
The synthesis typically involves multi-step functionalization of benzoic acid derivatives. A plausible route includes:
Acylation : React 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) to introduce the acetamido group at the 3-position .
Hydroxylation : Retain the 2-hydroxy group by avoiding harsh oxidation conditions during purification.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Considerations : Monitor reaction pH and temperature to prevent over-acylation or decomposition. Confirm regioselectivity via NMR .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify proton environments (e.g., acetamido methyl at ~2.1 ppm, aromatic protons in the 6.5–8.0 ppm range) and carboxylate carbon (~170 ppm) .
- FT-IR : Confirm the presence of hydroxyl (3200–3500 cm⁻¹), amide I/II (1650–1550 cm⁻¹), and carboxylate (1680–1700 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 210.19) .
- HPLC : Assess purity using a C18 column with a water-acetonitrile gradient (0.1% TFA) .
Q. Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?
Answer:
- Density Functional Theory (DFT) : Predict regioselectivity of acylation by calculating activation energies for possible intermediates .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
- In Silico Catalysis Screening : Use tools like Gaussian or ORCA to identify optimal catalysts (e.g., Lewis acids) for improving yield .
Validation : Correlate computational results with experimental HPLC and NMR data to refine models .
Q. Advanced: How should researchers address contradictions in reported biological activities of structurally similar acetamido-benzoic acid derivatives?
Answer:
- Comparative Bioassays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Structure-Activity Relationship (SAR) Analysis : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical functional groups .
- Purity Verification : Eliminate confounding factors by characterizing impurities via LC-MS .
Case Study : Inconsistent antimicrobial data may arise from variations in the acetamido group’s orientation; MD simulations can resolve steric effects .
Q. Advanced: What strategies mitigate challenges in regioselective functionalization of this compound?
Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the hydroxy group during acylation to prevent unwanted side reactions .
- Directed Ortho Metalation (DoM) : Employ directing groups (e.g., amides) to control substitution patterns in electrophilic aromatic reactions .
- Kinetic Control : Optimize reaction time and temperature to favor the desired regioisomer .
Validation : Monitor intermediates in real-time using inline FT-IR or Raman spectroscopy .
Q. Advanced: How can researchers leverage this compound as a precursor for metal-organic frameworks (MOFs)?
Answer:
- Ligand Design : Utilize the carboxylate and acetamido groups as coordinating sites for transition metals (e.g., Cu²+, Zn²+) .
- Solvothermal Synthesis : React the compound with metal salts in DMF/water at 80–120°C to form porous frameworks .
- Characterization : Confirm MOF topology via PXRD and surface area via BET analysis .
Applications : Potential use in drug delivery (amide groups enhance biocompatibility) or catalysis (metal centers) .
Properties
IUPAC Name |
3-acetamido-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUPIICBHXPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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